8-Methylquinolin-6-amine
Description
Overview of Quinoline (B57606) Derivatives in Contemporary Chemical Research
Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block in the synthesis of a wide range of molecules with significant biological and chemical properties. rsc.orgorientjchem.orgchemrj.orgresearchgate.net The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. orientjchem.orgrsc.org This adaptability has led to the development of numerous quinoline-based compounds with diverse applications.
In the realm of medicinal chemistry, quinoline derivatives have been instrumental in the creation of drugs with a broad spectrum of therapeutic activities. rsc.orgorientjchem.orgnih.govchemrj.org These include antimalarial agents like quinine (B1679958) and chloroquine, antibacterial compounds such as fluoroquinolones, and anticancer drugs. rsc.orgnih.gov The quinoline core is a common feature in molecules designed to interact with biological targets, and its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. orientjchem.orgnih.gov
Beyond pharmaceuticals, quinoline derivatives are integral to materials science. Their unique photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), sensors, and dyes. researchgate.net The ability of quinolines to form conjugated systems also makes them valuable in the development of materials with enhanced electronic and optoelectronic properties. chemrj.org
Structural Context and Potential of 8-Methylquinolin-6-amine within Nitrogen Heterocyclic Chemistry
The core structure of this compound features a quinoline ring system with a methyl group at the 8th position and an amino group at the 6th position. This specific arrangement of substituents influences the electron distribution within the aromatic system and the molecule's three-dimensional shape. The amino group, a strong electron-donating group, increases the electron density of the quinoline ring, which can affect its interaction with other molecules and its reactivity in chemical transformations. The methyl group, while less electronically influential, can provide steric bulk and affect the molecule's binding affinity to biological targets.
The presence of the 8-aminoquinoline (B160924) moiety is particularly significant. 8-Aminoquinolines have been extensively studied, most notably for their antimalarial properties. who.intmdpi.com The amino group at this position is often crucial for the compound's biological activity. The methylation of the quinoline ring, as seen in this compound, can further modulate this activity. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a molecule's potency, is a well-documented phenomenon in medicinal chemistry. rsc.org
The synthesis of substituted quinolines like this compound can be achieved through various established methods, such as the Skraup synthesis, which allows for the creation of a diverse range of derivatives. nih.govgoogle.com
Historical Development and Modern Relevance of Substituted Quinoline Scaffolds
The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. rsc.orgchemrj.org However, its significance grew exponentially with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, in the 19th century. chemrj.org This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of quinoline derivatives. nih.gov
The development of synthetic antimalarials like pamaquine (B1678364) and later primaquine (B1584692), both 8-aminoquinoline derivatives, marked a significant milestone in the fight against malaria and solidified the importance of this scaffold in drug discovery. who.int Over the decades, the exploration of substituted quinolines has expanded far beyond antimalarials.
In modern chemical research, the quinoline scaffold remains highly relevant. The emergence of drug-resistant pathogens has necessitated the development of new antimicrobial agents, and quinoline derivatives continue to be a promising source of novel compounds. rsc.orgorientjchem.org In oncology, researchers are actively investigating quinoline-based compounds as potential anticancer agents that can inhibit tumor growth through various mechanisms. orientjchem.orgbohrium.com
Furthermore, the application of quinoline derivatives in materials science is a rapidly growing field. The ability to tailor their photophysical and electronic properties through substitution makes them attractive candidates for advanced materials with applications in electronics and photonics. researchgate.net The continuous development of new synthetic methodologies for the functionalization of the quinoline ring further expands the accessible chemical space and the potential for discovering new applications. rsc.org
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| LogP | 1.815 |
| H Bond Acceptors | 2 |
| H Bond Donors | 1 |
Data sourced from available chemical databases. fluorochem.co.uk
Table 2: Related Quinoline Compounds and their Significance
| Compound Name | Significance |
| Quinine | Naturally occurring antimalarial drug. rsc.orgnih.gov |
| Chloroquine | Synthetic antimalarial drug. rsc.orgnih.gov |
| Primaquine | 8-aminoquinoline antimalarial drug. nih.govwho.int |
| 8-Hydroxyquinoline (B1678124) | Chelating agent used in various applications, including OLEDs. chemrj.org |
| Fluoroquinolones | Class of broad-spectrum antibiotics. rsc.orgnih.gov |
| 2-Methylquinoline | Used in the production of dyes and pharmaceuticals. nih.gov |
| 6-Amino-2-methylquinoline | Studied for potential biological activities. ontosight.ai |
| 8-Methylquinolin-2-amine | A structural isomer of the subject compound. chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
8-methylquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMLOSZXSALCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 8 Methylquinolin 6 Amine and Its Structural Analogs
Classical Approaches to the Quinoline (B57606) Core and its Functionalization
Classical methods for quinoline synthesis have been established for over a century and remain relevant for their robustness and scalability. These reactions often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.
The Skraup synthesis is a cornerstone in quinoline chemistry, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org In the archetypal reaction, aniline is heated with these reagents to produce quinoline itself. wikipedia.org For the synthesis of substituted quinolines like 8-methylquinoline (B175542), a substituted aniline is used as the starting material.
The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. youtube.comresearchgate.net The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and dehydration to form a dihydroquinoline intermediate. Finally, an oxidizing agent, often nitrobenzene, oxidizes the dihydroquinoline to the corresponding quinoline. youtube.com
| Reactants | Conditions | Product | Key Features |
| Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | Archetypal reaction; can be violent. wikipedia.org |
| Substituted Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Substituted Quinoline | Allows for synthesis of analogs. |
This table summarizes the general conditions for the Skraup synthesis.
A significant challenge in the Skraup synthesis is the often violent nature of the reaction. wikipedia.org To mitigate this, ferrous sulfate is commonly added. Arsenic acid can be used as a milder oxidizing agent in place of nitrobenzene. wikipedia.org Despite its harsh conditions, the Skraup synthesis remains a valuable method for accessing the quinoline core.
The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider variety of substituted quinolines. wikipedia.orgslideshare.net This reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, reacting them with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com When the α,β-unsaturated carbonyl compound is formed in situ from an aldol condensation, the method is known as the Beyer method. wikipedia.org
For the synthesis of methylated quinolines, an appropriate α,β-unsaturated carbonyl compound is chosen. For instance, the reaction of aniline with crotonaldehyde can yield 2-methylquinoline. iipseries.org The reaction is catalyzed by either Lewis acids, such as tin tetrachloride, or Brønsted acids like p-toluenesulfonic acid. wikipedia.org
The mechanism of the Doebner-Miller reaction is still a subject of discussion, with a proposed fragmentation-recombination pathway. wikipedia.org This involves the initial conjugate addition of the aniline to the enone, followed by fragmentation and recombination to form a new imine, which then undergoes cyclization and oxidation to the quinoline. wikipedia.org
| Aniline Reactant | α,β-Unsaturated Carbonyl | Catalyst | Product Example |
| Aniline | Crotonaldehyde | Acid (Lewis or Brønsted) | 2-Methylquinoline iipseries.org |
| Substituted Aniline | Various | Acid (Lewis or Brønsted) | Substituted Quinolines |
This table illustrates examples of the Doebner-Miller reaction for synthesizing methylated quinolines.
The synthesis of specifically substituted quinolines, such as 7-methylquinoline, often starts with a correspondingly substituted aniline. For example, m-toluidine can be used as a precursor in a Skraup reaction to produce a mixture of 5- and 7-methylquinoline. brieflands.com The reaction of m-toluidine with glycerol in the presence of an oxidizing agent and acid leads to the formation of these isomers. brieflands.com
A subsequent nitration reaction on the mixture of methylquinolines can selectively yield 7-methyl-8-nitroquinoline. brieflands.com This selectivity arises from the directing effects of the methyl group on the quinoline ring. This two-step process provides a route to specific isomers that might be difficult to obtain directly. brieflands.com
| Starting Material | Reaction | Intermediate Product | Final Product |
| m-Toluidine | Skraup Synthesis | Mixture of 5- and 7-methylquinoline | 7-Methyl-8-nitroquinoline (after nitration) brieflands.com |
This table outlines the synthesis of a specific 8-substituted quinoline derivative starting from m-toluidine.
Modern Catalytic Methodologies in Quinoline Synthesis
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical approaches. ias.ac.in
Transition metal catalysts, particularly those based on palladium, copper, and iron, have been extensively used in the synthesis of quinolines. ias.ac.innih.gov These methods often involve domino reactions or one-pot procedures that can construct the quinoline scaffold from simple starting materials. ias.ac.in
For example, copper-catalyzed one-pot synthesis can be achieved by reacting anilines and aldehydes, proceeding through C-H functionalization followed by the formation of C-N and C-C bonds. ias.ac.in Palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides another route to quinoline motifs. ias.ac.in These catalytic systems offer milder reaction conditions and access to a diverse range of substituted quinolines. ias.ac.in
A significant advancement in the functionalization of quinolines is the use of palladium catalysis for the direct activation of C(sp³)-H bonds, particularly of the methyl group at the 8-position of the quinoline ring. This approach allows for the introduction of various functional groups directly onto the methyl group, providing access to a wide array of 8-substituted quinoline derivatives.
Recent research has demonstrated the palladium-catalyzed alkylation of 8-methylquinolines using aziridines as the alkylating source, leading to the formation of functionalized γ-quinolinylpropylamines. This reaction proceeds via a sequential C-H and C-N bond activation process. Other transformations include palladium-catalyzed nitration of 8-methylquinolines to give 8-(nitromethyl)quinolines and biarylation using cyclic diaryliodonium salts. acs.orgnih.gov
A palladium(II)-catalyzed dual C(sp³)–H and C(sp²)–H activation and annulation of 8-methylquinoline N-oxides with maleimide has also been developed to access tetracyclic scaffolds. acs.org
| Catalyst | Substrate | Coupling Partner/Reagent | Product Type |
| Palladium | 8-Methylquinoline | Aziridine | γ-Quinolinylpropylamines |
| Palladium | 8-Methylquinoline | t-BuONO | 8-(Nitromethyl)quinolines acs.org |
| Palladium | 8-Methylquinoline | Cyclic Diaryliodonium Salts | Biarylated 8-methylquinolines nih.gov |
| Palladium(II) | 8-Methylquinoline N-oxide | Maleimide | Tetracyclic scaffolds acs.org |
This table summarizes recent advances in the palladium-catalyzed functionalization of the 8-methyl group of quinolines.
Copper-Catalyzed Amidation Strategies for Quinoline Derivatives
Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Goldberg reactions, represent foundational methods for the amination of aryl halides. commonorganicchemistry.com These reactions are instrumental in synthesizing aminoquinoline derivatives. Traditionally, these methods required harsh conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. commonorganicchemistry.com The aryl halides typically needed activation by electron-withdrawing groups to proceed efficiently. commonorganicchemistry.com
Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which facilitate the reaction under milder conditions. commonorganicchemistry.com The mechanism of these Ullmann-type reactions involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis reaction to form the desired C-N bond and a copper(I) halide. commonorganicchemistry.com
A notable application of this strategy is the copper-catalyzed direct amination of quinoline N-oxides. This approach allows for the dehydrogenative C-N coupling at the C2 position of the quinoline ring, providing a pathway to 2-aminoquinolines under relatively mild, ligand-free, and oxidant-free conditions.
Selective Functional Group Interconversions
The strategic modification of functional groups on the quinoline core is a critical aspect of synthesizing complex derivatives like 8-methylquinolin-6-amine. This often involves the reduction of nitro groups to amines or the substitution of halogens on the quinoline ring.
Reduction of Nitroquinolines to Aminoquinolines
The conversion of a nitro group to an amine is a fundamental step in the synthesis of many aminoquinolines. The precursor, a nitroquinoline such as 8-methyl-6-nitroquinoline, can be synthesized through established methods like the Skraup synthesis, where a substituted aniline reacts with glycerol in the presence of an oxidizing agent and sulfuric acid. nih.govresearchgate.net
Once the nitroquinoline is obtained, its reduction to the corresponding aminoquinoline can be achieved through several reliable methods. wikipedia.org
Catalytic Hydrogenation : This is a widely used and often preferred method. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com While effective, care must be taken as this method can also reduce other susceptible functional groups. commonorganicchemistry.com
Metal-Acid Systems : The use of metals in acidic media is a classic and robust method for nitro group reduction. Common combinations include iron (Fe) in acetic acid or hydrochloric acid, and tin (Sn) or zinc (Zn) in acidic conditions. commonorganicchemistry.comwikipedia.orgcommonorganicchemistry.comnih.gov These methods are valued for their selectivity, often leaving other reducible groups intact. commonorganicchemistry.com
Tin(II) Chloride : The use of tin(II) chloride (SnCl2) offers a mild and selective method for reducing aromatic nitro compounds. commonorganicchemistry.comacsgcipr.orgcommonorganicchemistry.com This reagent is particularly useful when other sensitive functional groups are present in the molecule that would not withstand harsher reduction conditions. acsgcipr.org
Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but can reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com |
| Fe/Acid | Iron powder in acetic acid or hydrochloric acid | Mild and selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comnih.gov |
| SnCl₂ | Tin(II) chloride in a suitable solvent (e.g., ethanol) | Mild conditions, good for substrates with other sensitive groups. commonorganicchemistry.comcommonorganicchemistry.com |
| Na₂S | Sodium sulfide | Can be used when acidic or hydrogenation conditions are not suitable; may selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
Nucleophilic Substitution Reactions on Halogenated Quinoline and Quinolinone Intermediates
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing an amino group onto a quinoline ring, particularly at the 4-position. nih.gov This method typically involves the reaction of a 4-chloroquinoline derivative with a suitable amine nucleophile. nih.gov The electron-withdrawing nature of the quinoline nitrogen facilitates the attack of the nucleophile at the C4 position, leading to the displacement of the chloride leaving group. nih.gov
The reaction conditions for SNAr on haloquinolines can be varied:
Conventional Heating : Reactions can be performed in solvents like DMSO, ethanol (B145695), or acetonitrile (B52724) at elevated temperatures. nih.gov The use of a base, such as sodium hydroxide (B78521), is often necessary when using secondary amines or anilines as nucleophiles. nih.gov
Acid Catalysis : Brønsted or Lewis acids can catalyze the substitution with anilines, leading to high yields. However, this method is not suitable for alkylamines, which can be protonated by the acid. nih.gov
For more challenging C-N bond formations, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become an indispensable tool. This reaction allows for the coupling of amines with aryl halides under relatively mild conditions, offering broad substrate scope and functional group tolerance. nih.gov It provides a powerful alternative to traditional SNAr and copper-catalyzed methods, especially for less reactive aryl halides. nih.gov
Multicomponent Reaction Approaches for Advanced Derivatives
Multicomponent reactions (MCRs) offer a highly efficient approach to constructing complex molecular architectures in a single synthetic operation. These reactions are characterized by their atom economy and operational simplicity, making them valuable for generating libraries of structurally diverse compounds.
One-Pot Reactions for Amidines and Related Quinolines
While specific one-pot syntheses for this compound leading directly to amidine derivatives are not extensively detailed in the provided context, the principles of multicomponent reactions can be applied to generate advanced quinoline structures. For instance, a three-component reaction involving a 2-bromoaniline, an alkyne, and an isocyanide can be used to synthesize 2,4-disubstituted 4-aminoquinolines. nih.gov This reaction proceeds via an imidoylative Sonogashira/cyclization cascade, catalyzed by a palladium/copper system. nih.gov Such strategies could be adapted to incorporate an amidine-forming component or to functionalize a pre-formed aminoquinoline in a one-pot fashion.
Modified Mannich Reactions for Aminoalkylated Quinoline Scaffolds
The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. Modified versions of this reaction are employed to introduce aminoalkyl side chains onto various scaffolds, including quinolines. While direct Mannich-type reactions on the quinoline ring itself can be challenging, functionalized quinolines can serve as substrates.
For example, a quinoline derivative bearing a nucleophilic center can react with an aldehyde and an amine in a Mannich-type condensation. This approach is crucial for synthesizing compounds where an aminoalkyl group is attached to the quinoline core, a common structural motif in biologically active molecules. The specific conditions and reagents for such modified Mannich reactions would be tailored to the reactivity of the quinoline substrate and the desired aminoalkyl moiety.
Derivatization Chemistry and Structure Activity Relationships Synthetic Aspects
Synthesis of Novel 8-Methylquinolin-6-amine Derivatives
The synthesis of novel derivatives from a core molecule like 8-methylquinoline (B175542) is a key area of research. While direct derivatization of this compound is specific, general synthetic strategies applicable to substituted quinolines are well-established. For instance, palladium-catalyzed C-H activation reactions are used to introduce aryl groups at specific positions on the quinoline (B57606) ring. researchgate.netnih.gov The choice of palladium source and phosphine (B1218219) ligands can selectively direct whether N-arylation or C-H activation occurs. nih.gov
Another approach involves the functionalization of the methyl group. The methyl group at position C8 of the quinoline ring can be a site for arylation. By using 7-substituted 8-methylquinolines, selective monoarylation of the primary C(sp³)–H bonds of the methyl group can be achieved. researchgate.net Furthermore, reactions such as those catalyzed by iron can facilitate the direct α-olefination of methyl-substituted N-heteroarenes using primary alcohols. researchgate.net These methods allow for the extension of the carbon skeleton and the introduction of new functional groups, significantly altering the molecule's properties.
The amino group also provides a handle for derivatization. Standard reactions to form amides, sulfonamides, and other related functionalities can be employed to explore the chemical space around this part of the molecule. These modifications can influence the compound's solubility, electronic properties, and ability to form hydrogen bonds, all of which are critical for its biological interactions.
Conjugation Strategies for Enhanced Molecular Diversity
Conjugation, the process of linking two or more distinct molecules, is a powerful strategy for creating chemical diversity and developing new leads with enhanced properties. nih.gov This approach can improve selectivity, stability, permeability, and solubility of the parent molecule. nih.govbohrium.com
Conjugating amino acids or peptides to a bioactive core like an aminoquinoline is a well-established method to create prodrugs or enhance therapeutic efficacy. bohrium.commdpi.com These bioconjugates can leverage the natural transport mechanisms of amino acids and peptides to improve cellular uptake. bohrium.com
The synthesis of these conjugates typically involves forming an amide bond between the amino group of the quinoline (or a carboxylic acid derivative of the quinoline) and the carboxylic acid or amino group of the amino acid/peptide. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate this reaction. nih.govmdpi.com For example, a new series of amino acid derivatives of quinolines were synthesized by hydrolyzing amino acid methyl esters of quinoline carboxamides. mdpi.com Another study reported the synthesis of 4,8-disubstituted 2-phenylquinoline (B181262) amino acids which were then incorporated into a peptide via solid-phase synthesis. nih.gov This strategy allows for the creation of a diverse library of compounds by varying the amino acid or peptide sequence.
Table 1: Examples of Amino Acid/Peptide Conjugation Strategies with Quinolines
| Quinoline Core | Conjugated Moiety | Synthetic Method | Purpose of Conjugation |
|---|---|---|---|
| 2-Phenylquinoline | Amino Acids | Solid-Phase Peptide Synthesis | RNA-binding molecules nih.gov |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Amino Acid Esters | Coupling with Thionyl Chloride, followed by hydrolysis | Antibacterial agents mdpi.com |
| Quinoline Nucleosides | Dipeptides | Regioselective silylation and coupling | Bioactive molecules mdpi.com |
The hybridization approach involves combining two or more distinct pharmacophores into a single molecule. nih.govthesciencein.org This can lead to synergistic effects, enhanced activity, and potentially overcome drug resistance mechanisms. thesciencein.orgfrontiersin.org The quinoline scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous hybrid molecules. thesciencein.orgfrontiersin.org
Various classes of molecules have been hybridized with quinolines, including:
Antibacterial Agents: Hybrid compounds containing a 4-amino-7-chloroquinoline and a cinnamoyl scaffold have been reported. nih.gov
Sulfonamides: Quinoline-sulfonamide hybrids have been prepared, showing good schizonticidal blood activity. nih.gov
Pyrimidines: 4-Aminoquinoline-pyrimidine hybrids have displayed potent antiplasmodial activities. nih.gov
Anticancer Drugs: Quinoline-mercaptopurine hybrids have shown effectiveness against P. berghei. nih.gov
Table 2: Examples of Quinoline-Based Hybrid Molecules
| Quinoline Moiety | Hybridized Pharmacophore | Linker Type | Reported Activity | Reference |
|---|---|---|---|---|
| 4-Amino-7-chloroquinoline | Cinnamoyl | Alkylamine chain | Antimalarial | nih.gov |
| 4-Aminoquinoline (B48711) | Clotrimazole | Not specified | Antimalarial | nih.gov |
| Aminoquinoline | Arylsulfonamide | Various | Antimalarial | nih.gov |
| 4-Aminoquinoline | Pyrimidine | Modified anilines | Antiplasmodial | nih.gov |
Preparation of Functional Analogs and Ring-Modified Systems
Modifying the core heterocyclic ring system and introducing different functional groups are key strategies to create analogs with altered electronic and steric properties.
Quinolones, also known as oxo-quinolines, are a significant class of compounds with a wide range of applications. chim.it Their synthesis often involves cyclization reactions. The Conrad–Limpach–Knorr reaction is a classical method for producing quinolone derivatives from β-ketoesters and anilines. mdpi.com Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained. mdpi.com
To prepare a quinolone derivative of this compound, one would need to start with an appropriately substituted aniline, such as a diamine precursor that could be later functionalized. Modifications at various positions of the quinolone ring have been shown to significantly impact activity. For instance, the substitution of a fluorine atom at the C-6 position and various rings (like piperazine) at the C-7 position often leads to effective antibacterial agents. nih.gov While less common, quinolinethiones can be synthesized, often from the corresponding quinolones by reaction with sulfurating agents like Lawesson's reagent.
The introduction of nitrogen-containing side chains, particularly amidines, can significantly influence the basicity and binding properties of the parent molecule. Amidines can be synthesized from quinoline precursors through several routes. A one-pot, three-component reaction between 4-azido-quinolin-2(1H)-ones, a cyclic ketone (like cyclohexanone), and a secondary amine (like piperidine) has been used to synthesize novel amidine derivatives. nih.govfrontiersin.org This method proceeds through the in-situ formation of an enamine which then reacts with the azide (B81097). nih.govfrontiersin.org
Another classical approach is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imido ether, which can then be converted to an amidine by reacting with an amine. google.com Thioamides can also serve as precursors for amidine synthesis. google.comscielo.br These synthetic routes provide access to a wide range of amidine derivatives, allowing for the fine-tuning of their properties.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-7-chloroquinoline |
| 4-azido-quinolin-2(1H)-one |
| Dicyclohexylcarbodiimide (DCC) |
| Lawesson's reagent |
| Piperidine |
| Cyclohexanone |
| Thionyl chloride |
| Mercaptopurine |
| Clotrimazole |
| Pyrimidine |
| Sulfonamide |
| Cinnamic acid |
| Quinolone |
| Quinolinethione |
Article Generation Incomplete: Lack of Specific Research Data
Following a comprehensive search of scientific literature, it has been determined that there is insufficient publicly available research data to generate the requested article section on "4.4. Correlation of Structural Modifications with Chemical Reactivity" for the compound “this compound.”
The user's instructions required thorough, scientifically accurate content, including detailed research findings and data tables that strictly correlate structural changes of this compound with its chemical reactivity. The performed searches did not yield specific studies, experimental data, or quantitative structure-reactivity relationships for this particular compound.
The available literature focuses on related but structurally distinct compounds, such as:
8-Aminoquinoline (B160924) and its derivatives: Research on this class of compounds primarily details their synthesis and structure-activity relationships concerning biological activities, such as antimalarial properties, rather than their synthetic chemical reactivity.
8-Hydroxyquinoline (B1678124): Extensive data exists for this compound, but its reactivity is dominated by the hydroxyl group and differs significantly from the amino group in this compound.
Other 8-methylquinoline derivatives: Studies were found for compounds like 4-chloro-8-methylquinolin-2(1H)-one. However, the chemical reactivity explored in these cases pertains to other functional groups and positions on the quinoline ring, not the 6-amino position.
Without specific studies that systematically modify the structure of this compound and measure the resulting changes in its chemical reactivity (e.g., nucleophilicity of the amine, susceptibility to electrophilic substitution), it is not possible to generate an article section that meets the required standards of detail, accuracy, and focus. Creating content based on analogies to different chemical systems would be speculative and would not adhere to the strict, data-driven requirements of the request.
Therefore, the article section cannot be completed at this time due to the absence of the necessary primary research findings in the scientific domain.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-Methylquinolin-6-amine is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The protons on the quinoline (B57606) ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The introduction of the electron-donating amino group at the C6 position is predicted to cause an upfield shift (to lower ppm values) of the protons on the same ring, particularly the adjacent H5 and H7 protons, compared to the parent 8-methylquinoline (B175542). The methyl group at the C8 position would likely appear as a singlet at around δ 2.5-2.8 ppm. The protons of the amino group (NH₂) would present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the ten carbon atoms of the quinoline core and the one methyl carbon. The presence of the amino group at C6 would significantly shield this carbon, causing a notable upfield shift in its resonance compared to unsubstituted quinoline. The other carbons in the ring would also experience shifts, though to a lesser extent. The methyl carbon is expected to resonate in the aliphatic region of the spectrum. Studies on related compounds like 6-methylquinoline (B44275) and 8-methylquinoline show that the methyl carbon signal appears around 18-21 ppm publish.csiro.auepa.gov. The chemical shifts of the quinoline ring carbons are influenced by the position of the methyl group and the solvent used epa.govresearchgate.net.
Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects and data from related compounds.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.8 | C2: ~150 |
| H3 | ~7.3 | C3: ~121 |
| H4 | ~8.0 | C4: ~136 |
| H5 | ~7.0 | C4a: ~128 |
| -NH₂ | Broad, variable | C5: ~105 |
| H7 | ~7.2 | C6: ~145 |
| 8-CH₃ | ~2.7 | C7: ~129 |
| C8: ~136 | ||
| C8a: ~147 | ||
| 8-CH₃: ~18 |
To gain deeper insights into the three-dimensional structure and connectivity of this compound, advanced NMR techniques are employed. These two-dimensional (2D) NMR experiments help to unambiguously assign proton and carbon signals and can reveal through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for assigning protons on the quinoline ring system by tracing the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY could provide information about the spatial proximity of the methyl group protons to the H7 proton, helping to confirm the regiochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental formula of this compound. The calculated exact mass of C₁₀H₁₀N₂ can be compared with the experimentally determined mass to unequivocally confirm its molecular formula.
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation would be influenced by the stable quinoline ring system and the presence of the methyl and amino groups. The molecular ion peak ([M]⁺) would be expected to be prominent due to the aromatic nature of the quinoline core. Common fragmentation pathways for aromatic amines can involve the loss of small neutral molecules.
Predicted Fragmentation Pattern for this compound (Based on general fragmentation rules for aromatic amines and quinolines)
| Fragment Ion (m/z) | Possible Identity | Notes |
| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion |
| 143 | [M - NH]⁺ | Loss of an amino radical |
| 142 | [M - NH₂]⁺ | Loss of an amino group |
| 130 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine (B92270) ring |
| 115 | [C₉H₇]⁺ | Further fragmentation |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for analyzing the purity of a sample of this compound and for identifying and quantifying components in a mixture. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The retention time from the GC and the mass spectrum together provide a highly specific identification of the compound. GC-MS analysis of related methylquinoline isomers has been reported in the literature nih.govresearchgate.net.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. For this compound, the spectra are characterized by the vibrational modes of its three main components: the quinoline ring system, the primary amine group (-NH₂), and the methyl group (-CH₃).
Analysis of Characteristic Functional Group Frequencies
N-H Vibrations (Amine Group): As a primary aromatic amine, this compound will show two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. orgchemboulder.com An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
C-H Vibrations (Aromatic and Methyl): Aromatic C-H stretching vibrations from the quinoline ring typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group are expected in the 2960-2850 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations, which are often strong and indicative of the substitution pattern, occur in the 900-675 cm⁻¹ range.
Quinoline Ring Vibrations: The quinoline core gives rise to several characteristic bands. Aromatic C=C and C=N stretching vibrations produce a series of medium to strong intensity bands in the 1620-1430 cm⁻¹ region. researchgate.net Ring breathing and other skeletal vibrations occur in the fingerprint region below 1300 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com
The following table summarizes the anticipated vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium |
| Primary Amine | N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic Ring | C-H Stretch | 3100-3000 | Weak-Medium |
| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2960-2850 | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong |
| Aromatic Ring | C=C and C=N Stretch | 1620-1430 | Medium-Strong |
| Aromatic Ring | C-N Stretch | 1335-1250 | Strong |
| Primary/Secondary Amine | N-H Wag | 910-665 | Strong, Broad |
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule and its behavior upon excitation with light. The quinoline scaffold, modified with electron-donating amino and methyl groups, dictates the UV-Vis absorption and fluorescence properties of this compound.
UV-Vis Absorption Spectra and Electronic Transitions
The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic quinoline system. The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions, characteristic of aromatic compounds. The presence of the lone pair of electrons on the amino nitrogen also allows for n→π* transitions, though these are often weaker and may be obscured by the more intense π→π* bands.
The amino (-NH₂) and methyl (-CH₃) groups act as auxochromes, modifying the absorption profile of the parent quinoline chromophore. The electron-donating nature of the amino group, in particular, is known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Data for the related 6-Quinolinamine shows absorption maxima at approximately 250 nm and 350 nm, which can be attributed to these π→π* transitions. nist.gov Similarly, 8-methylquinoline exhibits a red-shift in its absorption bands relative to quinoline itself. sigmaaldrich.com Therefore, this compound is predicted to have a similar absorption profile with strong π→π* transitions.
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π→π | Quinoline Ring | 250 - 400 |
| n→π | N-heterocycle, Amine | >300 (often weak/overlapped) |
Fluorescence Properties and Potential as Probes
Quinoline and its derivatives are well-known for their fluorescence properties. Specifically, the 8-aminoquinoline (B160924) scaffold is a classic fluorophore used in the design of chemosensors, particularly for detecting metal ions like Zn²⁺. nih.govresearchgate.net These derivatives often exhibit low initial fluorescence but form highly fluorescent complexes upon binding with a target analyte. nih.gov This fluorescence enhancement is often attributed to mechanisms like chelation-enhanced fluorescence (CHEF) and internal charge transfer (ICT). nih.govresearchgate.net
Given its structural similarity to these proven fluorescent probes, this compound possesses significant potential for similar applications. The nitrogen atom of the quinoline ring and the exocyclic amino group can act as a bidentate chelation site for metal ions. This binding would restrict molecular vibrations and alter the electronic structure, likely leading to a significant increase in fluorescence quantum yield. The specific excitation and emission wavelengths would depend on the solvent environment and the nature of the bound ion. For example, a related derivative, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), forms a complex with zinc that increases its fluorescence intensity four-fold, with an emission maximum around 490 nm. nih.gov This suggests that this compound could be a valuable platform for developing new fluorescent probes for biological and environmental sensing. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Determination
To date, a single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the application of Single-Crystal X-ray Diffraction (SCXRD) would provide unambiguous structural data.
If suitable single crystals were grown, SCXRD analysis would yield precise coordinates for each atom in the molecule. mdpi.com From this data, one could determine:
Molecular Geometry: Accurate bond lengths and angles for the entire molecule, confirming the planarity of the quinoline ring and the geometry around the amine nitrogen.
Conformation: The orientation of the methyl and amine groups relative to the quinoline plane.
Intermolecular Interactions: The crystal packing would reveal how molecules interact in the solid state. Key interactions would likely include hydrogen bonding between the amine group of one molecule and the quinoline nitrogen of a neighboring molecule (N-H···N), as well as potential π-π stacking interactions between the aromatic rings. These interactions govern the material's bulk properties.
Crystal structures of related compounds, such as derivatives of 8-aminoquinoline, have been successfully determined, confirming their molecular geometry and intermolecular bonding patterns. mdpi.com A similar analysis for this compound would be invaluable for understanding its structure-property relationships.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined data regarding its crystal packing, unit cell parameters, space group, and specific intermolecular interactions are not available at this time.
While the precise three-dimensional arrangement of this compound in the solid state remains uncharacterized, it is possible to predict the types of intermolecular forces that would likely govern its crystal packing based on its molecular structure. The molecule possesses a primary amine (-NH₂) group and a quinoline ring system, which includes a nitrogen atom. These features suggest the potential for a variety of intermolecular interactions.
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, with two hydrogen atoms capable of forming hydrogen bonds. The nitrogen atom of the quinoline ring and the nitrogen atom of the amine group itself can act as hydrogen bond acceptors. Therefore, it is highly probable that N-H···N hydrogen bonds would be a dominant feature in the crystal structure, potentially leading to the formation of complex networks such as chains, dimers, or sheets.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. scirp.org DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311G, are frequently employed to accurately model the properties of quinoline (B57606) derivatives. researchgate.netresearchgate.netresearchgate.net These studies provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic behavior.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. For quinoline derivatives, DFT calculations have successfully predicted geometries that are in good agreement with experimental data. researchgate.net Studies on similar molecules, such as 8-hydroxyquinoline (B1678124), have shown that the quinoline ring system is nearly planar. researchgate.net
Conformational analysis is also critical for understanding molecules with flexible groups. While the quinoline core of 8-Methylquinolin-6-amine is rigid, rotations around the C-N bond of the amine group and the C-C bond of the methyl group can lead to different conformers. DFT calculations can identify these stable conformers and determine their relative energies, providing insight into the molecule's preferred shape. arxiv.orgnih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C6-N (amine) | 1.39 Å |
| C8-C (methyl) | 1.51 Å | |
| N1-C2 | 1.32 Å | |
| C-H (methyl avg.) | 1.09 Å | |
| N-H (amine avg.) | 1.01 Å | |
| Bond Angle | C5-C6-N (amine) | 121.5° |
| C7-C8-C (methyl) | 122.0° | |
| H-N-H (amine) | 115.0° |
| Dihedral Angle | C5-C6-N-H | ~0° / 180° |
Note: This table contains hypothetical data for illustrative purposes.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. scirp.orgmdpi.com
DFT calculations can determine the energies of these orbitals and map their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the quinoline ring, while the LUMO would be distributed across the aromatic system. Various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. irjweb.comekb.eg
Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Formula | Value (eV) | Description |
|---|---|---|---|
| E_HOMO | - | -6.15 | Energy of the highest occupied molecular orbital |
| E_LUMO | - | -1.45 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.70 | Indicates kinetic stability and chemical reactivity |
| Ionization Potential (I) | -E_HOMO | 6.15 | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | 1.45 | Energy released when an electron is added |
| Hardness (η) | (I - A) / 2 | 2.35 | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | 0.21 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | (I + A) / 2 | 3.80 | Power to attract electrons |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) The MEP is a visual tool used to map the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.comdergipark.org.tr In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the quinoline ring and the amine group due to the presence of lone pairs of electrons, making them nucleophilic centers. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, marking them as electrophilic sites. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and electron delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance; a higher E(2) value indicates a stronger interaction and greater contribution to the molecule's stability. researchgate.netwisc.edu
For this compound, NBO analysis would reveal significant π → π* interactions within the aromatic quinoline ring, which are characteristic of its delocalized electronic system. dergi-fytronix.com It would also quantify the interactions between the lone pair of the amine nitrogen (n) and the antibonding orbitals (σ* or π*) of the quinoline ring, providing insight into the electronic effects of the amine substituent.
Table 3: Hypothetical NBO Second-Order Perturbation Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C4-C4a) | π*(C5-C6) | 21.5 | Intramolecular hyperconjugation (ring delocalization) |
| π(C7-C8) | π*(N1-C8a) | 18.9 | Intramolecular hyperconjugation (ring delocalization) |
| LP(1) N (amine) | π*(C5-C6) | 5.8 | Lone pair delocalization into the ring |
Note: LP denotes a lone pair. This table contains hypothetical data for illustrative purposes.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be correlated with experimental spectra to validate both the computational model and the experimental structure determination. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR and Raman): DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in FT-IR and Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes to specific functional groups and motions within the molecule, such as N-H stretching of the amine group or C-H bending of the methyl group. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netnih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming the chemical structure of this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). scirp.orgnih.gov This allows for the prediction and interpretation of the UV-Vis absorption spectrum, explaining the electronic transitions (e.g., π → π* and n → π*) that give rise to the observed absorption bands. sharif.edu
Table 4: Hypothetical Correlation of Calculated and Experimental Spectroscopic Data
| Spectroscopy | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR | N-H Stretch | 3410 cm⁻¹ | 3425 cm⁻¹ |
| C-H (Methyl) Stretch | 2955 cm⁻¹ | 2968 cm⁻¹ | |
| C=N Stretch | 1615 cm⁻¹ | 1622 cm⁻¹ | |
| ¹³C NMR | C6 (amine-bearing) | 145.2 ppm | 144.8 ppm |
| C8 (methyl-bearing) | 135.8 ppm | 136.1 ppm | |
| C (methyl) | 18.1 ppm | 17.9 ppm | |
| UV-Vis | λmax 1 (π → π*) | 335 nm (f=0.45) | 340 nm |
Note: This table contains hypothetical data for illustrative purposes.
DFT calculations are also used to predict the Non-Linear Optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. uobasrah.edu.iq Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with a significant difference in electron distribution between their ground and excited states, often found in donor-acceptor systems, tend to exhibit large NLO responses. ekb.eg The presence of the electron-donating amine group on the quinoline scaffold suggests that this compound could possess interesting NLO properties. dntb.gov.ua
Table 5: Hypothetical Calculated NLO Properties for this compound
| Parameter | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | 125.4 |
| First Hyperpolarizability | β₀ | 1950 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. ulisboa.ptnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in different environments (e.g., in solution).
For a compound like this compound, MD simulations could be used to:
Study its solvation behavior in various solvents, determining how solvent molecules arrange around it and affect its conformation.
Investigate its interaction with biological macromolecules, such as proteins or DNA, to understand potential mechanisms of action.
Simulate bulk properties, such as density and diffusion coefficients, in the liquid state. ulisboa.pt
Explore its behavior at interfaces, which is relevant for applications like corrosion inhibition. ulisboa.pt
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Force fields like CHARMM, AMBER, or COMPASS are commonly used for organic molecules. nih.govarxiv.org The simulation would involve placing the molecule in a simulation box, often with solvent molecules, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena.
Reaction Pathway and Transition State Analysis
Density Functional Theory (DFT) calculations are a cornerstone for elucidating the mechanisms of chemical reactions involving quinoline scaffolds. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This process involves optimizing the three-dimensional structures of all stationary points, including reactants, intermediates, products, and, most importantly, transition states. stackexchange.com
A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point with exactly one imaginary vibrational frequency. stackexchange.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Computational studies on the synthesis and functionalization of quinolines have successfully used this approach to detail reaction steps. For example, in the copper-catalyzed synthesis of quinolines, DFT calculations can map out the free energy profile of the proposed acceptorless dehydrogenation pathway. researchgate.net Similarly, for the amidation of quinoline N-oxide, calculations can delineate the catalytic cycle, including C-H activation, denitrogenation, amido insertion, and protodemetalation steps. acs.org
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials + Catalyst | 0.0 |
| TS1 | First Transition State (e.g., C-H activation) | +22.5 |
| Intermediate | A stable species formed along the pathway (e.g., metallacycle) | -5.2 |
| TS2 | Second Transition State (e.g., reductive elimination) | +18.7 |
| Products | Final products + Catalyst | -15.0 |
This table provides a hypothetical free energy profile for a catalyzed functionalization reaction on a quinoline ring. The values illustrate how computational chemistry can quantify the energy barriers (TS1, TS2) and the stability of intermediates, thereby providing a detailed mechanistic picture.
One of the most powerful applications of computational chemistry in the study of quinolines is the prediction of regioselectivity in functionalization reactions. semanticscholar.org The quinoline ring system has multiple non-equivalent positions susceptible to attack, and predicting the outcome is crucial for synthetic planning. Computational models can predict the most likely site of reaction by two primary approaches.
The first approach analyzes the electronic properties of the ground-state reactant. For electrophilic aromatic substitution, the most reactive site is typically the one with the highest electron density. This can be predicted by examining the coefficients of the Highest Occupied Molecular Orbital (HOMO) or by calculating atomic charges. orientjchem.org Some studies have found a strong correlation between the site of electrophilic attack and the carbon atom with the lowest calculated ¹³C NMR chemical shift. nih.govku.dk
The second, more rigorous, approach involves calculating the activation energy barriers for the reaction at all possible positions. The reaction pathway with the lowest transition state energy is kinetically favored and will yield the major product. This method has been extensively applied to transition-metal-catalyzed C-H functionalization of quinoline N-oxides. mdpi.comresearchgate.net For instance, DFT studies have successfully explained why certain catalytic systems favor functionalization at the C8 position over the C2 position. The selectivity is often determined by the relative stability of the key metallacycle intermediates formed during the C-H activation step. acs.orgresearchgate.net A five-membered rhodacycle or palladacycle formed via C8-H activation is often more stable than the strained four-membered ring that would result from C2-H activation. acs.org
| Position of Attack | Intermediate Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C2 | 4-membered metallacycle | 28.5 | Minor/Not observed |
| C3 | - | 35.1 | Not observed |
| C4 | - | 32.8 | Not observed |
| C5 | - | 25.3 | Minor Product |
| C7 | - | 26.1 | Minor Product |
| C8 | 5-membered metallacycle | 19.4 | Major Product |
This table shows hypothetical activation free energies for a catalyzed C-H functionalization reaction on different positions of a quinoline ring. The data illustrates that the C8 position has the lowest activation barrier, correctly predicting it as the major site of reaction, a common finding in computational studies of quinoline N-oxide functionalization.
Applications As Precursors and Building Blocks in Advanced Organic Synthesis
Role in the Synthesis of Complex Heterocyclic Systems
The 8-Methylquinolin-6-amine framework is a valuable starting point for the synthesis of more intricate heterocyclic systems. The primary amine at the C-6 position is a key functional group that can be readily transformed into a wide range of other functionalities. For instance, it can undergo diazotization followed by substitution to introduce various groups, or it can be acylated or alkylated to build more complex side chains. These modifications are instrumental in constructing fused heterocyclic systems or multi-substituted quinoline (B57606) derivatives.
While direct literature on this compound as a precursor is specific, the broader class of aminoquinolines is widely used. For example, the synthesis of tetrazole-quinoline hybrids often starts from an aminoquinoline precursor which is then elaborated through multi-component reactions, such as the Ugi-azide reaction, to generate novel heterocyclic structures with potential biological activity. mdpi.com The amino group is crucial for forming new rings or linking the quinoline scaffold to other heterocyclic moieties, thereby creating hybrid molecules with unique properties.
Utility in the Preparation of Pharmaceutical Intermediates and Scaffolds
The quinoline ring is a privileged scaffold in medicinal chemistry, and amino-substituted quinolines are key intermediates in the development of therapeutic agents. 8-Aminoquinoline (B160924) derivatives, in particular, form the backbone of several important drugs, most notably antimalarial agents like primaquine (B1584692) and tafenoquine. wikipedia.orgpatsnap.com These compounds highlight the importance of the 8-aminoquinoline core in designing molecules that can combat parasitic diseases.
The amino group on the quinoline ring serves as a critical handle for chemical modification to improve pharmacological properties and reduce toxicity. nih.gov For instance, 8-aminoquinoline can be converted into amides by reacting with carboxylic acids, a common strategy to create diverse libraries of compounds for biological screening. mdpi.com Research has demonstrated that metal complexes of 8-aminoquinoline derivatives can exhibit significant antimalarial and antimicrobial activities. nih.gov Furthermore, modifications of the 8-aminoquinoline structure have led to derivatives with potent anti-tumor activity, in some cases improving the efficacy by more than tenfold compared to the parent compound. patsnap.com
| Derivative Class | Therapeutic Area | Key Synthetic Step | Example Drug/Compound |
| 8-Aminoquinolines | Antimalarial | Side-chain elaboration | Primaquine, Tafenoquine wikipedia.org |
| 8-Aminoquinoline Amides | Anticancer, Antimalarial | Amide bond formation | Triterpenoic acid amides mdpi.com |
| Metal Complexes | Antimicrobial, Antimalarial | Coordination with metal ions | 8AQ-Uracil metal complexes nih.gov |
| Hybrid Molecules | Antimalarial | Multi-component reactions | 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids mdpi.com |
Contribution to Agrochemical Synthesis
Quinoline derivatives have been extensively explored in the agrochemical industry for the development of new pesticides, including fungicides, insecticides, and herbicides. researchgate.netnih.gov The quinoline scaffold is present in commercial products such as the fungicide quinoxyfen (B1680402) and the insecticide flometoquin. researchgate.net The biological activity of these compounds is often attributed to the unique structural and electronic properties of the quinoline ring system.
While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant. The aminoquinoline framework is a precursor for compounds with potential fungicidal activity against various phytopathogenic fungi. researchgate.net For example, certain 4-aminoquinoline (B48711) derivatives have shown significant inhibitory activity against common plant pathogens. researchgate.net Furthermore, some quinoline derivatives have been patented as herbicide antagonists, protecting crops from the damaging effects of certain herbicides. google.com The potential for this compound and its derivatives in this field lies in its utility as a building block to create novel active ingredients, although this remains an area for further exploration.
Development of Ligands for Coordination Chemistry and Catalysis
The nitrogen atoms within the 8-aminoquinoline scaffold—one in the quinoline ring and one in the exocyclic amino group—are ideally positioned to act as chelating ligands for a wide range of metal ions. patsnap.com This bidentate N,N-coordination motif allows for the formation of stable metal complexes with diverse geometries and electronic properties.
The synthesis of polydentate ligands incorporating the 8-aminoquinoline unit has been a subject of significant interest. For example, a tripodal tris-8-aminoquinoline ligand was synthesized and shown to form stable, isolable complexes with transition metals such as zinc(II), cadmium(II), and cobalt(III). rsc.orgresearchgate.netrsc.org X-ray crystallography of these complexes revealed octahedral and seven-coordinate geometries, demonstrating the versatility of the ligand framework. rsc.orgrsc.org Mixed-ligand systems have also been developed; for instance, a chromium(III) complex was synthesized incorporating both 8-aminoquinoline and pyridine-2,6-dicarboxylate (B1240393) as ligands, resulting in a supramolecular structure with a distorted octahedral geometry. ingentaconnect.com These studies underscore the utility of 8-aminoquinoline derivatives in constructing complex coordination compounds.
One of the most powerful applications of the 8-aminoquinoline scaffold in modern organic synthesis is its use as a bidentate directing group. semanticscholar.org Covalently attached to a substrate, typically through an amide linkage, the 8-aminoquinoline moiety coordinates to a metal catalyst and directs it to a specific C-H bond, enabling highly regioselective functionalization. sci-hub.se This strategy has revolutionized C-H activation chemistry, allowing for the efficient and predictable modification of otherwise unreactive bonds.
The 8-aminoquinoline directing group has been successfully employed in a vast number of transition metal-catalyzed reactions, including those mediated by palladium, copper, nickel, and rhodium. semanticscholar.orgresearchgate.net It facilitates a wide array of transformations, such as arylation, alkylation, amination, and sulfenylation of sp² and sp³ C-H bonds. researchgate.netrsc.org
Examples of 8-Aminoquinoline Directed C-H Functionalization
| Metal Catalyst | Transformation | Reference |
|---|---|---|
| Copper (Cu) | Disulfenylation of o-carboranes | rsc.org |
| Nickel (Ni) | Synthesis of diarylsulfides | semanticscholar.org |
A critical aspect of this methodology is the ability to remove the directing group after the desired transformation. While the amide bond to 8-aminoquinoline is robust, several methods have been developed for its cleavage, allowing for the recovery of the functionalized product and the directing group. sci-hub.seacs.org
The inherent photophysical properties of the quinoline ring system make its derivatives, including 8-aminoquinolines, attractive candidates for the development of functional organic materials. Quinoline-based compounds are used in the manufacture of various dyes, such as cyanine (B1664457) and photosensitive pigments. researchgate.net Azo dyes synthesized from 8-hydroxyquinoline (B1678124), a related compound, have shown good affinity and color fastness when applied to polyester (B1180765) fabrics. researchgate.net
A particularly significant application of 8-aminoquinoline derivatives is in the field of fluorescent chemosensors. mdpi.compreprints.org The chelation of metal ions by the bidentate 8-aminoquinoline scaffold can lead to significant changes in fluorescence, enabling the sensitive and selective detection of specific cations. researchgate.net A large number of fluorescent probes based on 8-aminoquinoline have been developed for the detection of zinc ions (Zn²⁺), which play a crucial role in many biological processes. mdpi.comresearchgate.net These sensors often operate on a "turn-on" mechanism, where fluorescence intensity is dramatically enhanced upon binding to the target ion. researchgate.net Derivatives such as Dansyl-8-aminoquinoline have also been synthesized and used as sensitive fluorescent probes for pH. nih.gov
| Functional Material | Application | Mechanism | Target Analyte |
| Fluorescent Chemosensor | Biological and Environmental Sensing | Chelation-Enhanced Fluorescence (CHEF) | Zn²⁺ mdpi.comresearchgate.net |
| pH Probe | pH Measurement in Aqueous Solutions | Protonation/Deprotonation of Nitrogen Atoms | H⁺ nih.gov |
| Chromogenic Reagent | Metal Ion Testing | Complex Formation | Cu²⁺ patsnap.com |
Biochemical and Molecular Interaction Studies in Vitro Research Focus on Mechanisms
Investigation of Molecular Target Binding and Mechanisms
The interaction of 8-Methylquinolin-6-amine with specific molecular targets, such as enzymes and receptors, provides insight into its pharmacological profile. Research in this area has explored its potential to modulate the activity of key proteins involved in cellular function and disease.
The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors, and derivatives of this compound have been investigated for their effects on several critical enzymes.
Topoisomerase I/IIα : Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs mdpi.comchimia.ch. While direct studies on this compound are not extensively documented, related quinoline derivatives have demonstrated the ability to inhibit topoisomerase IIα. For instance, a novel series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives were identified as DNA intercalative topoisomerase IIα poison inhibitors nih.gov. This suggests that the planar quinoline structure of this compound could potentially intercalate into DNA, thereby stabilizing the DNA-topoisomerase complex and inhibiting the re-ligation of the DNA strand. Further research is needed to confirm this mechanism for this compound and to determine its specific inhibitory concentrations (IC50).
DNA-PK (DNA-dependent protein kinase) : DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks nih.gov. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several potent and selective DNA-PK inhibitors are based on the chromen-4-one scaffold, which has led to the investigation of bioisosteric replacements like quinolin-4-ones nih.gov. Although direct inhibitory data for this compound against DNA-PK is not available, the general structural motif suggests it could be a candidate for such activity. Potent DNA-PK inhibitors with IC50 values in the nanomolar range have been developed from related heterocyclic systems nih.govmedchemexpress.com.
NAD(P)H:quinone oxidoreductase 1 (NQO1) : NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones, playing a role in detoxification and protection against oxidative stress nih.govnih.gov. Certain quinolinequinones have been developed as NQO1-directed antitumor drugs, where the enzyme bioactivates the compound to a cytotoxic form umt.edu. While this compound itself is not a quinone, its metabolic fate and potential to interact with NQO1 as an inhibitor or substrate are areas for further investigation. Molecular docking studies of other quinoline derivatives with NQO1 have shown that the arrangement of the molecule in the active site is crucial for its activity nih.gov.
FabH E. coli : β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibiotics nih.gov. While specific inhibitory data for this compound against E. coli FabH is not readily available, the broader class of quinoline derivatives has been explored for antibacterial properties.
The study of how this compound binds to cellular receptors is fundamental to understanding its potential signaling effects. While specific receptor binding data for this compound is limited, research on analogous structures provides a basis for potential interactions.
The quinoline scaffold is present in compounds that target a variety of receptors. The specific substitution pattern of an amino group at the 6-position and a methyl group at the 8-position would dictate the binding affinity and selectivity for particular receptors. The electronic properties and steric hindrance of these substituents are key determinants in ligand-receptor interactions. Further screening against a panel of common receptor targets would be necessary to fully characterize the receptor binding profile of this compound.
Cellular Pathway Modulation Research
Understanding how this compound affects cellular pathways, such as those governing cell proliferation and programmed cell death, is critical to evaluating its biological impact.
Quinoline derivatives have been shown to influence cell growth and induce apoptosis in cancer cells nih.gov. For example, a novel quinolin-8-yl-nicotinamide was found to induce genes associated with stress response and autophagy in pancreatic cancer cells nih.gov. Another study on an 8-quinolinecarboxaldehyde selenosemicarbazone derivative demonstrated the induction of a strong apoptotic response in cancer cell lines researchgate.net.
These findings suggest that this compound could potentially modulate similar pathways. The presence of the amino and methyl groups on the quinoline ring could influence its ability to interact with proteins that regulate the cell cycle and apoptosis, such as caspases and members of the Bcl-2 family. The pro-apoptotic or anti-proliferative effects would likely be cell-type dependent and require detailed investigation through cell-based assays.
Computational Molecular Docking and Dynamics for Binding Analysis
Computational methods are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site researchgate.net. For this compound, docking studies could be employed to predict its binding mode with the enzymes and receptors mentioned previously.
Such studies would model the interactions between the quinoline ring, the 6-amino group, and the 8-methyl group with the amino acid residues of the target protein's binding pocket. Key interactions could include hydrogen bonding from the amino group, and hydrophobic or van der Waals interactions involving the quinoline ring and the methyl group. The results of these simulations are often expressed as a docking score, which provides an estimate of the binding affinity researchgate.net. Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time. These computational approaches are invaluable for prioritizing experimental studies and for the rational design of more potent and selective derivatives of this compound.
Rationalization of Ligand-Target Specificity
In vitro studies on 6-aminoquinolone derivatives, including the 8-methyl substituted analogs, have primarily centered on their antibacterial properties. The specificity of these compounds is believed to be rooted in their ability to interfere with fundamental bacterial processes. While the precise molecular targets for this compound are not extensively detailed in the available literature, the broader class of 6-aminoquinolones has been studied, offering insights into its potential mechanisms of action.
The antibacterial activity of 6-amino-8-methylquinolones is notably enhanced, particularly against Gram-positive bacteria nih.gov. This enhanced activity suggests a degree of target specificity that can be rationalized by considering the structural attributes of the molecule in relation to potential bacterial targets. The coupled presence of a methyl group at the C-8 position and an amino group at the C-6 position is crucial for this enhanced antibacterial effect nih.gov.
One plausible rationalization for this specificity lies in the interaction with bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are common targets for quinolone antibacterials. The planar quinoline core can intercalate into the DNA, while the substituents on the ring system can form specific interactions with the enzyme-DNA complex. The 8-methyl group, for instance, may provide favorable steric and hydrophobic interactions within the binding pocket of the target enzyme.
Furthermore, the nature of substituents on the quinoline ring has been shown to modulate the chelation of metal ions, which can be critical for the potency and target selectivity within the quinolone family nih.gov. The specific arrangement of the 6-amino and 8-methyl groups in this compound could influence its metal-chelating properties, thereby affecting its interaction with metalloenzymes that are essential for bacterial survival.
Comparative studies with other 8-substituted 6-aminoquinolones offer further rationalization. For instance, the replacement of the 8-methyl group with an 8-ethyl group in similar quinolone structures resulted in a loss of antibacterial activity nih.gov. This suggests that the size and electronic properties of the substituent at the C-8 position are critical for a productive interaction with the molecular target. The smaller, less bulky methyl group may allow for an optimal fit within a specific binding site that cannot accommodate a larger ethyl group.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The systematic investigation of how structural modifications of a molecule affect its biological activity is crucial for understanding its mechanism of action and for the design of more potent and selective analogs. For 6-amino-8-methylquinolones, SAR studies have provided valuable insights into the key structural features governing their molecular interactions.
Elucidation of Key Structural Features for Specific Molecular Interactions
The antibacterial activity of 6-amino-8-methylquinolone derivatives is highly dependent on the nature and position of various substituents on the quinolone core. The following structural features have been identified as key for their specific molecular interactions based on in vitro evaluations:
The 6-Amino Group: The presence of the amino group at the C-6 position is a defining feature of this class of quinolones and is essential for their antibacterial activity. It is believed to be involved in crucial hydrogen bonding interactions with the target molecule.
The 8-Methyl Group: As previously discussed, the methyl group at the C-8 position significantly enhances the activity against Gram-positive bacteria nih.gov. This highlights the importance of a small, lipophilic substituent at this position for optimal target engagement. The detrimental effect of a larger ethyl group at the same position underscores the steric constraints of the binding site nih.gov.
Substituents at the C-7 Position: The C-7 position is another critical site for modification. The introduction of different cyclic amine substituents at this position can profoundly impact the antibacterial spectrum and potency. For example, a 1,2,3,4-tetrahydroisoquinolinyl derivative at C-7 showed very high antibacterial activity, superior to ciprofloxacin against certain strains of Staphylococcus aureus nih.gov. The nature of the substituent at this position can also modify the drug's affinity and specificity for nucleic acids nih.gov.
The interplay of these structural features is summarized in the table below, which illustrates the impact of different substituents on the antibacterial activity of 6-amino-8-methylquinolone derivatives.
| Position of Substitution | Substituent | Effect on Antibacterial Activity | Reference |
| C-6 | Amino | Essential for activity | nih.gov |
| C-8 | Methyl | Enhances activity against Gram-positive bacteria | nih.gov |
| C-8 | Ethyl | Loss of activity | nih.gov |
| N-1 | Various alkyl/cycloalkyl | Modulates potency | nih.gov |
| C-7 | Cyclic amines (e.g., 1,2,3,4-tetrahydroisoquinolinyl) | Significantly impacts spectrum and potency | nih.gov |
Advanced Analytical Method Development for Research Applications
Development of Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. bohrium.com The development of robust chromatographic methods for "8-Methylquinolin-6-amine" is crucial for its analysis in research applications. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) present viable options, each with specific considerations for method development.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. bohrium.com For "this compound," a reversed-phase HPLC (RP-HPLC) method is a logical starting point. The development of such a method would involve the systematic optimization of several key parameters.
One approach for enhancing the sensitivity and selectivity of HPLC methods for primary and secondary amines involves pre-column derivatization. researchgate.net A notable reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amines to form highly fluorescent and stable derivatives. researchgate.net The resulting derivatives can be effectively separated by RP-HPLC and detected with high sensitivity using a fluorescence detector.
Table 1: Illustrative HPLC Method Parameters for the Analysis of a Derivatized Amine (Based on a method for polyamines derivatized with AQC)
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Detection | Fluorescence detection (Excitation/Emission wavelengths specific to the AQC-amine adduct) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
This table presents a hypothetical set of starting conditions for the development of an HPLC method for "this compound" based on established methods for other amines.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. ccsknowledge.com However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome these issues, method development for "this compound" would focus on the use of deactivated columns and potentially derivatization to reduce the polarity and basicity of the analyte. labrulez.com
The use of a column packing treated with a base, such as potassium hydroxide (B78521) (KOH), is a common strategy to minimize peak tailing for amines. labrulez.com Additionally, derivatization of the amine group can improve chromatographic performance.
Table 2: Potential GC Method Parameters for "this compound" Analysis
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column with a deactivated stationary phase (e.g., coated with a base like KOH) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | Optimized to ensure complete volatilization without degradation |
| Oven Temperature Program | A temperature gradient to ensure adequate separation from other components in the sample matrix |
| Detector | Flame Ionization Detector (FID) or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) |
This table outlines potential starting parameters for developing a GC method for "this compound", taking into account the common challenges associated with amine analysis.
Electrochemical Analysis Methodologies for Redox Characterization
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of redox-active compounds. The quinoline (B57606) ring system and the amine substituent in "this compound" suggest that it may be electrochemically active. The development of an electrochemical method would likely involve voltammetric techniques to characterize its redox behavior and for quantitative analysis.
The development of a voltammetric method for a novel analyte often begins with cyclic voltammetry (CV) to investigate its electrochemical properties, such as its oxidation potential. For quantitative measurements, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically employed. researchgate.net
A key aspect of developing a robust electrochemical sensor is the modification of the working electrode surface to enhance sensitivity and selectivity. For instance, glassy carbon electrodes (GCEs) can be modified with various materials to facilitate the electrochemical reaction of the target analyte. researchgate.net
Table 3: Illustrative Parameters for Developing a Voltammetric Method for "this compound" (Based on methods for related quinoline derivatives)
| Parameter | Condition |
| Working Electrode | Glassy Carbon Electrode (GCE), potentially modified |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | A buffer solution (e.g., phosphate (B84403) or Britton-Robinson buffer) to control the pH |
| Voltammetric Technique | Cyclic Voltammetry (for initial characterization), Differential Pulse Voltammetry or Square-Wave Voltammetry (for quantification) |
| Potential Range | Determined from initial CV scans to encompass the oxidation potential of the analyte |
This table provides a representative set of experimental conditions that would be explored during the development of an electrochemical method for "this compound".
Spectroscopic Quantification Techniques in Complex Research Matrices
Spectroscopic techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are powerful tools for the quantification of compounds in various matrices. The aromatic quinoline core of "this compound" is expected to exhibit distinct spectroscopic properties that can be exploited for its quantification.
UV-Vis Spectroscopy:
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. Quinoline and its derivatives are known to absorb UV radiation. scirp.org The development of a UV-Vis method for "this compound" would involve determining its molar absorptivity at its wavelength of maximum absorbance (λmax) in a suitable solvent. The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
Fluorescence Spectroscopy:
Fluorescence spectroscopy is often more sensitive and selective than UV-Vis spectroscopy. nih.gov Many quinoline derivatives are known to be fluorescent. bohrium.comresearchgate.net The development of a fluorescence-based quantification method would involve determining the optimal excitation and emission wavelengths for "this compound". The fluorescence intensity is typically linearly proportional to the concentration of the analyte over a certain range. The quantum yield, a measure of the efficiency of the fluorescence process, would also be a key parameter to characterize. acs.org
Table 4: Potential Spectroscopic Properties and Method Parameters for "this compound"
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Solvent | A solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol (B145695), methanol, acetonitrile) | A solvent that enhances the fluorescence quantum yield of the analyte |
| Wavelength of Maximum Absorption (λmax) | To be determined experimentally | To be determined experimentally (for excitation) |
| Wavelength of Maximum Emission (λem) | Not applicable | To be determined experimentally |
| Molar Absorptivity (ε) | To be determined experimentally | Not directly measured |
| Quantum Yield (Φf) | Not applicable | To be determined experimentally, often relative to a known standard |
| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |
This table outlines the key parameters that would be investigated in the development of spectroscopic quantification methods for "this compound".
Future Directions and Emerging Research Areas
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedlander syntheses. nih.govtandfonline.com However, these approaches often involve harsh reaction conditions, hazardous chemicals, and lengthy reaction times, which pose environmental and economic challenges. nih.govbohrium.com The future of synthesizing 8-Methylquinolin-6-amine and its analogues lies in the adoption of green and sustainable chemistry principles. benthamdirect.com
A significant shift is underway from conventional synthetic protocols to advanced, eco-friendly methodologies that minimize waste, solvent consumption, and energy input. bohrium.comresearchgate.net Key areas of future exploration include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for quinoline synthesis. benthamdirect.commdpi.com
Green Catalysts: Research is increasingly focused on employing reusable and non-toxic catalysts. benthamdirect.com Examples of green catalysts that have shown effectiveness in synthesizing quinoline analogues include p-toluenesulfonic acid (p-TSA) and cerium nitrate. tandfonline.combohrium.comresearchgate.net
Eco-Friendly Solvents: The use of greener solvents like ethanol (B145695) and water is a critical aspect of sustainable synthesis. tandfonline.combohrium.comresearchgate.net
One-Pot Reactions: Multi-component, one-pot syntheses are being developed to streamline the production of complex quinoline derivatives, reducing the number of intermediate purification steps and thus minimizing waste. nih.govbohrium.com
Future research will focus on adapting and optimizing these sustainable methods for the specific, efficient, and scalable production of this compound.
| Synthetic Approach | Key Advantages | Representative Catalysts/Conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | N/A |
| Green Catalysis | Reduced waste, reusability, lower toxicity | p-toluenesulfonic acid (p-TSA), cerium nitrate |
| Greener Solvents | Reduced environmental impact, improved safety | Ethanol, Water |
| One-Pot Synthesis | Increased efficiency, reduced waste | Varies depending on the specific reaction |
Deeper Mechanistic Understanding of Complex Chemical Transformations
While various methods exist to synthesize and modify quinoline rings, a deep, mechanistic understanding of the complex chemical transformations involved is often lacking. For a compound like this compound, with multiple reactive sites, elucidating the precise reaction pathways is crucial for controlling selectivity and optimizing product yields.
Future research will increasingly utilize advanced analytical and computational techniques to probe reaction mechanisms. This includes:
Kinetic Studies: Detailed kinetic analysis can help determine the rate-determining steps and the influence of various reaction parameters.
In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and byproducts.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can model reaction pathways, calculate transition state energies, and provide insights into the electronic effects of substituents on reactivity. researchgate.net
A deeper mechanistic understanding of reactions such as C-H activation, amidation, and electrophilic substitution on the this compound core will enable chemists to design more efficient and selective synthetic routes and to predict the outcomes of novel transformations. researchgate.net
Advancements in Predictive Computational Modeling and Artificial Intelligence in Quinoline Chemistry
Emerging trends in this area include:
Generative Chemistry: AI algorithms can design novel molecules with specific desired properties, exploring a vast chemical space that would be impossible to investigate through traditional laboratory synthesis alone. optibrium.com
Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions with high accuracy and suggest efficient synthetic routes for complex molecules like novel this compound derivatives. optibrium.comcam.ac.uk
Compound Property Prediction: AI can build predictive models for various physicochemical and biological properties, such as solubility, toxicity, and binding affinity to specific targets. optibrium.com This allows for the in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.
Identification of Undiscovered Molecular Interactions and Biological Targets
The quinoline nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. mdpi.commdpi.comnih.govacs.org Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) have shown particular promise. mdpi.comnih.govnih.gov
The future in this domain for this compound involves a systematic and large-scale effort to identify its molecular binding partners and biological targets. Key research approaches will include:
High-Throughput Screening (HTS): Screening large compound libraries derived from this compound against diverse biological assays can rapidly identify new biological activities.
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to pull down and identify the specific proteins that interact directly with the compound within a cell.
Molecular Docking and Simulation: Computational docking studies can predict the binding modes of this compound and its analogues to the three-dimensional structures of known and putative protein targets. researchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of derivatives will continue to be crucial for fine-tuning biological activity and understanding the structural requirements for interaction with specific targets. bohrium.com
These efforts will not only elucidate the mechanisms of action for any observed biological effects but also have the potential to uncover entirely new therapeutic applications for this class of compounds.
| Research Approach | Objective | Potential Outcome |
| High-Throughput Screening | Identify novel biological activities | Discovery of new therapeutic areas |
| Chemical Proteomics | Identify direct protein binding partners | Elucidation of mechanism of action |
| Molecular Docking | Predict binding modes to target proteins | Guide rational drug design |
| SAR Studies | Correlate chemical structure with biological activity | Optimize potency and selectivity of lead compounds |
Expansion of Applications in Supramolecular Chemistry and Advanced Functional Materials
Beyond its biological potential, the structural features of this compound make it an attractive building block for supramolecular chemistry and the development of advanced functional materials. The quinoline ring system, with its embedded nitrogen atoms, is an excellent ligand for coordinating with metal ions. mdpi.comresearchgate.net
Future research is expected to explore the following areas:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the quinoline ring and the exocyclic amine group can act as coordination sites for metal ions, enabling the self-assembly of ordered, porous structures. These materials could have applications in gas storage, separation, and catalysis.
Chemosensors: The ability of the 8-aminoquinoline motif to bind to specific metal ions can be harnessed to create selective and sensitive chemosensors. researchgate.net The binding event could trigger a change in fluorescence or color, allowing for the visual detection of the target ion.
Organic Electronics: Quinoline derivatives, particularly their metal complexes like those of 8-hydroxyquinoline, are known for their use in organic light-emitting diodes (OLEDs). researchgate.net Future work could investigate the potential of this compound derivatives and their metal complexes in similar optoelectronic applications.
By exploring the coordination chemistry and self-assembly properties of this compound, scientists can create novel materials with tailored functions, expanding the utility of this versatile molecule far beyond its traditional applications.
Q & A
Q. What are the recommended laboratory-scale synthetic routes for 8-Methylquinolin-6-amine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or directed C–H functionalization . For example, starting with a methyl-substituted quinoline precursor, such as 8-methylquinoline, the amine group can be introduced at position 6 using ammonia or a primary amine under reflux in ethanol or methanol . Alternatively, coupling reactions involving quinolin-6-amine derivatives with methylating agents (e.g., methyl halides) in the presence of catalysts like iodine or palladium may be employed . Key conditions include precise temperature control (60–100°C), inert atmospheres, and stoichiometric optimization of reagents. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The methyl group at position 8 appears as a singlet (~δ 2.5–3.0 ppm), while aromatic protons exhibit splitting patterns dependent on adjacent substituents. The amine proton may appear as a broad peak (~δ 5.0–6.0 ppm) .
- ¹³C NMR : The methyl carbon resonates at ~δ 20–25 ppm, and quinolyl carbons range from δ 110–150 ppm .
- IR Spectroscopy : N–H stretching (3350–3450 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm the amine group .
- Mass Spectrometry : The molecular ion peak (m/z ~158.2) corresponds to the compound’s molecular weight, with fragmentation patterns reflecting the quinoline backbone .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the quinoline ring when synthesizing this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst design . For example:
- Use iodine as a catalyst to promote electrophilic substitution at the electron-rich position 6 .
- Employ Pd-catalyzed C–H activation to direct methyl or amine groups to specific positions. Reaction solvents (e.g., THF or DMF) and temperature gradients can further modulate selectivity .
- Computational tools like density functional theory (DFT) predict reactive sites by analyzing electron density distributions and transition states .
Q. What computational strategies can predict feasible synthetic routes and reaction mechanisms for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like PISTACHIO and REAXYS databases identify viable precursors (e.g., 8-methylquinoline or 6-nitroquinoline) and reaction pathways (e.g., reduction of nitro groups to amines) .
- Mechanistic Modeling : Software such as Gaussian or ORCA simulates reaction intermediates and activation energies, aiding in optimizing conditions for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions .
Q. How can systematic review methodologies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Follow Cochrane systematic review guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with standardized bioassays) and use dual independent screening to minimize bias .
- Extract data on experimental variables (e.g., cell lines, IC₅₀ values) and apply meta-analysis to identify trends or outliers. For example, discrepancies in antiparasitic activity may stem from variations in assay protocols or compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
